Pyridoxal-d3 Hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyridoxal-d3 Hydrochloride is a deuterated form of pyridoxal hydrochloride, which is a derivative of vitamin B6. This compound is often used in scientific research due to its stable isotope labeling, which allows for precise tracking in metabolic studies. Pyridoxal itself is an aldehyde form of vitamin B6 and plays a crucial role in various biochemical processes, including amino acid metabolism and neurotransmitter synthesis .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Pyridoxal-d3 Hydrochloride typically involves the deuteration of pyridoxal hydrochloride. This process can be achieved through the exchange of hydrogen atoms with deuterium in the presence of a deuterating agent. The reaction conditions often include the use of deuterated solvents and catalysts to facilitate the exchange process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The production is typically carried out in specialized facilities equipped to handle isotopic labeling .

化学反应分析

Types of Reactions: Pyridoxal-d3 Hydrochloride undergoes various chemical reactions, including:

Oxidation: Conversion to pyridoxal phosphate, an active coenzyme form.

Reduction: Formation of pyridoxine or pyridoxamine.

Substitution: Reactions involving the replacement of functional groups.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under mild conditions.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products:

Oxidation: Pyridoxal phosphate.

Reduction: Pyridoxine or pyridoxamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Scientific Research Applications

Pyridoxal-d3 hydrochloride finds applications across several scientific disciplines:

1. Analytical Chemistry

- Mass Spectrometry : Used as an internal standard for quantifying vitamin B6 and its derivatives. Its isotopic labeling allows for precise measurements without interference from endogenous compounds.

- Biochemical Assays : Employed in assays to measure the activity of enzymes dependent on vitamin B6, providing insights into metabolic pathways.

2. Biochemistry and Molecular Biology

- Enzyme Activity Studies : Pyridoxal-d3 is utilized to study the kinetics of enzymes that require pyridoxal phosphate as a cofactor. This includes research on transaminases and decarboxylases involved in amino acid metabolism .

- Neurotransmitter Synthesis : Investigated for its role in synthesizing neurotransmitters such as serotonin and dopamine, contributing to understanding neurological disorders.

3. Clinical Research

- Vitamin B6 Deficiency Studies : this compound is studied for its therapeutic effects on conditions related to vitamin B6 deficiency, including certain inherited metabolic disorders like primary hyperoxaluria type 1 (PH1). Research indicates that pyridoxamine and pyridoxal are more effective than pyridoxine in managing these conditions .

- Peripheral Neuropathy Investigation : Studies have examined the potential side effects of high doses of vitamin B6, including peripheral neuropathy, leading to a better understanding of safe dosage levels .

Case Study 1: Enzyme Activity in PH1

A study demonstrated that administration of pyridoxamine or pyridoxal significantly improved glyoxylate detoxification in cellular models expressing mutations associated with PH1. This suggests potential therapeutic avenues for patients with specific genetic variants .

Case Study 2: Platelet Aggregation

A randomized double-blind study assessed the effects of oral pyridoxine supplementation on platelet aggregation. While plasma levels of pyridoxal 5'-phosphate increased significantly, no substantial effect on platelet aggregation was observed, prompting further investigation into the clinical implications of vitamin B6 supplementation .

Comparative Analysis with Related Compounds

| Compound | Structure | Key Applications |

|---|---|---|

| Pyridoxine | C8H11NO3·HCl | General supplementation for vitamin B6 deficiency |

| Pyridoxamine | C8H11N2O5P | Therapeutic agent for metabolic disorders |

| Pyridoxal | C8H9NO3 | Active form involved in coenzyme functions |

| This compound | C8D3H8ClN | Internal standard in analytical chemistry |

作用机制

Pyridoxal-d3 Hydrochloride exerts its effects primarily through its conversion to pyridoxal phosphate, an active coenzyme. Pyridoxal phosphate acts as a coenzyme in various enzymatic reactions, including:

Amino Acid Metabolism: Transamination, decarboxylation, and racemization reactions.

Neurotransmitter Synthesis: Synthesis of serotonin, dopamine, norepinephrine, and gamma-aminobutyric acid (GABA).

Glycogen Metabolism: Conversion of glycogen to glucose.

相似化合物的比较

Pyridoxine Hydrochloride: Another form of vitamin B6, commonly used as a dietary supplement.

Pyridoxamine Hydrochloride: A derivative of vitamin B6 involved in amino acid metabolism.

Pyridoxal Phosphate: The active coenzyme form of vitamin B6

Uniqueness: Pyridoxal-d3 Hydrochloride is unique due to its stable isotope labeling, which allows for precise tracking in metabolic studies. This makes it particularly valuable in research applications where accurate measurement of metabolic processes is essential .

生物活性

Pyridoxal-d3 hydrochloride is a deuterated form of pyridoxal, which is one of the active forms of vitamin B6. This compound plays a crucial role in various biological processes, primarily through its conversion to pyridoxal 5'-phosphate (PLP), the biologically active coenzyme form of vitamin B6. This article explores the biological activity of this compound, focusing on its mechanisms, pharmacokinetics, and clinical implications.

This compound functions as a precursor to PLP, which is essential for over 140 enzymatic reactions in the body. These reactions include:

- Amino Acid Metabolism : PLP acts as a cofactor for enzymes involved in the transamination and decarboxylation of amino acids.

- Glycogen Metabolism : It plays a role in glycogen phosphorylase activity, facilitating glucose release from glycogen stores.

- Synthesis of Neurotransmitters : PLP is critical for synthesizing neurotransmitters such as serotonin, dopamine, norepinephrine, and gamma-aminobutyric acid (GABA) .

Pharmacokinetics

The pharmacokinetic profile of this compound reflects its absorption, distribution, metabolism, and excretion characteristics:

- Absorption : Pyridoxal and its derivatives are readily absorbed from the gastrointestinal tract. The peak plasma concentration (Cmax) for pyridoxine is typically reached within 5.5 hours post-administration .

- Distribution : The active metabolite, PLP, is highly protein-bound in circulation, primarily to albumin. It accounts for approximately 60% of circulating vitamin B6 .

- Metabolism : Pyridoxal undergoes phosphorylation by pyridoxal kinase to form PLP. This reaction is crucial for its biological activity .

Biological Activity and Clinical Implications

This compound has been studied for its potential therapeutic effects in various conditions:

- Vitamin B6 Deficiency : It is used to correct deficiencies that can lead to symptoms such as anemia, peripheral neuropathy, and other metabolic disorders .

- Neurological Disorders : Due to its role in neurotransmitter synthesis, pyridoxal-d3 may have implications in treating conditions like depression and epilepsy .

- Inherited Metabolic Disorders : Pyridoxine therapy has been effective for certain inherited disorders like primary hyperoxaluria type I (PH1), where it helps enhance enzyme activity related to glyoxylate detoxification .

Research Findings

Recent studies have highlighted the importance of this compound in clinical settings:

- Case Study on Obesity : A study quantified various B6 vitamers in plasma samples from obese and healthy populations. Elevated levels of pyridoxal were associated with metabolic health markers .

- Pharmacokinetic Analysis : In a clinical trial comparing different formulations containing pyridoxine and doxylamine for nausea during pregnancy, pharmacokinetic parameters such as AUC (area under the curve) and Cmax were analyzed to establish bioequivalence .

- Effectiveness in PH1 Models : Research demonstrated that while pyridoxine was beneficial for some patients with PH1, excessive doses could be counterproductive. In contrast, other forms like pyridoxamine showed promise in reducing kidney crystal formation in animal models .

Summary Table of Biological Activities

| Biological Function | Mechanism | Clinical Relevance |

|---|---|---|

| Amino Acid Metabolism | Coenzyme for transamination reactions | Essential for protein synthesis |

| Neurotransmitter Synthesis | Cofactor in neurotransmitter production | Potential treatment for neurological disorders |

| Glycogen Metabolism | Activates glycogen phosphorylase | Important for energy regulation |

| Treatment of Deficiencies | Corrects vitamin B6 deficiency | Prevents anemia and peripheral neuropathy |

属性

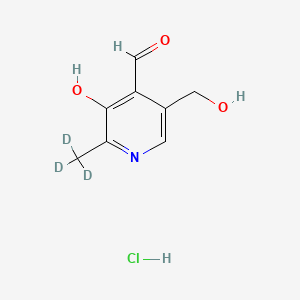

IUPAC Name |

3-hydroxy-5-(hydroxymethyl)-2-(trideuteriomethyl)pyridine-4-carbaldehyde;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3.ClH/c1-5-8(12)7(4-11)6(3-10)2-9-5;/h2,4,10,12H,3H2,1H3;1H/i1D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCHXJFJNDJXENQ-NIIDSAIPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1O)C=O)CO.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=NC=C(C(=C1O)C=O)CO.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。